molecular formula C16H18O4 B14342931 4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol CAS No. 104417-62-1

4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol

Cat. No.: B14342931
CAS No.: 104417-62-1
M. Wt: 274.31 g/mol
InChI Key: LJLDNPUSNDSGCK-UHFFFAOYSA-N
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Description

4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group and a methoxy group attached to a benzene ring, with an ethoxy linkage connecting two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol typically involves multiple steps. One common method starts with the bromination of 4-hydroxyacetophenone, followed by a methoxide-bromide exchange. The resulting intermediate undergoes a single-step reduction to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting biological pathways. In medicinal applications, it may act by modulating oxidative stress or interacting with specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol is unique due to its specific structural features, including the ethoxy linkage connecting two aromatic rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

104417-62-1

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

4-[2-[(4-methoxyphenyl)methoxy]ethoxy]phenol

InChI

InChI=1S/C16H18O4/c1-18-15-6-2-13(3-7-15)12-19-10-11-20-16-8-4-14(17)5-9-16/h2-9,17H,10-12H2,1H3

InChI Key

LJLDNPUSNDSGCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCCOC2=CC=C(C=C2)O

Origin of Product

United States

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